Home > Products > Building Blocks P18586 > 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid - 1160246-20-7

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Catalog Number: EVT-1708215
CAS Number: 1160246-20-7
Molecular Formula: C8H5F2N3O2
Molecular Weight: 213.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-n-Butyl-7-(3,4,5-trimethoxybenzoylamino)pyrazolo[1,5-a]pyrimidine (OT-7100)

  • Relevance: OT-7100 shares the core pyrazolo[1,5-a]pyrimidine structure with 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Both compounds demonstrate the structural diversity possible within this class of compounds and highlight the potential for varying biological activities. []

5-n-Butyl-pyrazolo[1,5-a]pyrimidine (M-5)

  • Compound Description: M-5 is a key metabolite of OT-7100, formed via hydrolysis. It undergoes further metabolism by cytochrome P450 1A2, leading to the formation of reactive metabolites implicated in OT-7100's hepatotoxicity. []
  • Relevance: Like 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, M-5 represents a simplified pyrazolo[1,5-a]pyrimidine scaffold. Understanding the metabolism and potential toxicity of M-5 provides insights into the potential behavior of other compounds within this chemical class. []

3-Hydroxy-5-n-butyl-pyrazolo[1,5-a]pyrimidine (M-23OH)

  • Compound Description: M-23OH is a metabolite of M-5, formed through hydroxylation at the C-3 position by cytochrome P450 1A2. This metabolite is considered a proximate form, further metabolized into reactive species responsible for the observed hepatotoxicity of OT-7100. []
  • Relevance: The formation of M-23OH highlights the susceptibility of the pyrazolo[1,5-a]pyrimidine scaffold, also present in 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, to metabolic transformations. This emphasizes the importance of understanding metabolic pathways for this chemical class to predict potential toxicity issues. []

4-Methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic Acid

  • Compound Description: This compound is a potent and selective matrix metalloproteinase 13 (MMP-13) inhibitor with potential for intra-articular treatment of osteoarthritis. It exhibits long durability in the joint, effective cartilage penetration, and minimal systemic exposure. []
  • Relevance: This MMP-13 inhibitor incorporates the pyrazolo[1,5-a]pyrimidine moiety, similarly to 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, highlighting the versatility of this scaffold in medicinal chemistry for developing therapeutics targeting various disease pathways. []
Overview

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by the presence of both pyrazole and pyrimidine rings fused together. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including potential applications as an anti-inflammatory and antimicrobial agent. The compound's molecular formula is C8H5F2N3O2C_8H_5F_2N_3O_2, and it features a difluoromethyl group that enhances its biological activity.

Source

The compound can be synthesized through various chemical pathways, which have been extensively studied in the literature. Research has focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives to explore their biological activities and structural modifications.

Classification

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological activities. It is classified as a carboxylic acid due to the presence of a carboxyl functional group in its structure.

Synthesis Analysis

Methods

The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves several key methods:

  • Cyclocondensation Reactions: The primary synthetic route includes the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine framework .
  • Regioselective Synthesis: Researchers have developed regioselective synthesis techniques that facilitate the introduction of substituents at the 7-position of the pyrazolo[1,5-a]pyrimidine ring. This approach often starts from methyl 5-amino-1H-pyrazole-4-carboxylate.
  • Iodine-Catalyzed Synthesis: An iodine-catalyzed one-pot synthesis method has been reported for related compounds, emphasizing eco-friendly practices and operational simplicity.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Techniques such as chromatography may be employed for product purification.

Molecular Structure Analysis

Structure

The molecular structure of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid features a fused ring system consisting of a pyrazole and pyrimidine moiety. The difluoromethyl group at the 7-position contributes to its unique properties.

Data

  • Molecular Formula: C8H5F2N3O2C_8H_5F_2N_3O_2
  • InChI Code: 1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15) .

The structure can be visualized using various chemical drawing software tools that allow for three-dimensional modeling to better understand its spatial orientation.

Chemical Reactions Analysis

Reactions

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid participates in various chemical reactions that can modify its structure or enhance its biological activity:

  • Electrophilic Substitutions: This compound can undergo electrophilic substitution reactions at different positions on the ring system, leading to the formation of diverse derivatives with potential therapeutic applications.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the difluoromethyl group, which can enhance electrophilicity at adjacent positions on the aromatic rings.

Mechanism of Action

Process

The mechanism of action for compounds in this class often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  • Aldose Reductase Inhibition: Some derivatives exhibit inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The binding affinity and selectivity towards this target can be influenced by structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Data

Studies have shown that alterations in substituents can significantly affect the potency and selectivity of these compounds against aldose reductase and other targets.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid include:

  • Molecular Weight: Approximately 195.14 g/mol
  • Appearance: Typically exists as a solid or crystalline substance.

Chemical Properties

This compound is characterized by:

  • Solubility: Generally soluble in polar solvents such as dimethyl sulfoxide and methanol.
  • Stability: Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic techniques (e.g., NMR, IR) to confirm structure and purity.

Applications

Scientific Uses

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting inflammatory diseases or metabolic disorders.
  • Pharmacology Studies: Used in research to evaluate its effects on specific enzyme activities or cellular pathways relevant to disease states.

This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and therapeutic potential.

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Nomenclature and Structural Classification of Pyrazolo[1,5-a]pyrimidine Derivatives

The systematic naming of pyrazolo[1,5-a]pyrimidine derivatives follows International Union of Pure and Applied Chemistry (IUPAC) conventions, where the bicyclic system is numbered with the pyrazole nitrogen at position 1 and the bridgehead carbon at position 5a. The compound 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Registry Number: 1160246-20-7) precisely describes the core scaffold with specific substituents: a difluoromethyl group (-CF₂H) at position 7 and a carboxylic acid (-COOH) at position 6. This structural arrangement creates a multifunctional molecule exhibiting both electron-withdrawing characteristics (from the difluoromethyl group) and hydrogen-bonding/hydrophilic properties (from the carboxylic acid). The molecular formula is C₈H₅F₂N₃O₂, with a molecular weight of 213.14 g/mol [2] [4] [6].

The molecular structure exhibits significant polarity and planarity, favoring interactions in biological environments. The carboxylic acid at C6 provides a site for salt formation, derivatization (e.g., amide formation), or direct participation in target binding via electrostatic interactions or hydrogen bonding. The difluoromethyl group at C7 significantly alters electronic distribution within the π-conjugated system. Its position adjacent to the electron-deficient pyrimidine nitrogen further enhances the electron-withdrawing nature of the substituent. Key structural identifiers are consolidated below:

Table 1: Structural and Chemical Identifiers of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

PropertyValue/DescriptorSource/Reference
Systematic IUPAC Name7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid [4] [9]
CAS Registry Number1160246-20-7 [6] [9]
Molecular FormulaC₈H₅F₂N₃O₂ [2] [4]
Molecular Weight213.14 g/mol [6]
SMILESO=C(O)C=1C=NC2=CC=NN2C1C(F)F [7] [9]
InChI KeyDHJIMIJRRHBMOJ-UHFFFAOYSA-N [4] [9]
Purity SpecificationsTypically ≥ 95% (Commercial suppliers) [4] [9]

Significance of Difluoromethyl Substitution in Heterocyclic Drug Design

The strategic incorporation of fluorine atoms and fluorinated groups, particularly the difluoromethyl (-CF₂H) moiety, has become a pivotal tactic in modern medicinal chemistry for optimizing the physicochemical and pharmacokinetic profiles of drug candidates. Within the pyrazolo[1,5-a]pyrimidine scaffold, the attachment of a difluoromethyl group at position 7 confers several critical advantages:

  • Enhanced Lipophilicity and Membrane Permeability: The difluoromethyl group is significantly more lipophilic than a hydrogen atom or a hydroxyl group. This increased lipophilicity (log P) promotes passive diffusion across cellular membranes, a crucial factor for intracellular target engagement. This is particularly relevant for targeting cytosolic enzymes or kinases often involved in signaling pathways dysregulated in cancer and other diseases. Compared to a non-fluorinated methyl analogue, the difluoromethyl analogue generally exhibits improved cellular uptake [4] [9] [10].
  • Metabolic Stabilization: Fluorine substitution effectively blocks oxidative metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, that commonly target benzylic methyl groups or aromatic systems. The strong carbon-fluorine bonds resist enzymatic cleavage, reducing the rate of deactivation and prolonging the compound's in vivo half-life. This metabolic stability is a key factor in improving oral bioavailability and reducing dosing frequency [9] [10].
  • Modulation of Electronic Properties: The -CF₂H group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This significantly influences the electronic density distribution across the fused heterocyclic system. The reduced electron density at C7 and neighboring atoms (C5a, C6) can enhance the hydrogen-bond accepting ability of nearby nitrogen atoms (N1, N4). Furthermore, it increases the acidity of the carboxylic acid group at C6, potentially strengthening ionic interactions or hydrogen bonds with basic residues (e.g., lysine, arginine, histidine) within the enzyme active site. The electron-withdrawing effect also fine-tunes the reactivity of other positions on the ring for further derivatization [4] [9].
  • Steric Mimicry and Conformational Effects: The -CF₂H group has a van der Waals volume similar to an oxygen atom or a small alkyl chain but possesses distinct electronic characteristics. This allows it to act as a bioisostere for hydroxyl or methyl groups in certain contexts, potentially improving binding affinity or selectivity while simultaneously altering metabolic stability. The tetrahedral geometry can also influence the overall conformation of the molecule or its presentation to the binding pocket [10].

Table 2: Comparative Impact of Substituents at Position 7 on Pyrazolo[1,5-a]pyrimidine Properties

Substituent (R) at C7Relative Lipophilicity (↑)Metabolic Stability (↑)Electronic EffectCommon Rationale for Use
-HLowLowNeutralBaseline, unsubstituted core
-CH₃ (Methyl)Moderate ↑Low (Susceptible to oxidation)Weakly DonatingSimple lipophilic group
-CF₃ (Trifluoromethyl)High ↑↑High ↑↑Strong WithdrawingHigh lipophilicity & stability; common in drugs
-CF₂H (Difluoromethyl)High ↑↑High ↑↑Strong WithdrawingBalance of lipophilicity, stability, & H-bond potential
-OH (Hydroxyl)Low ↓VariableWithdrawingH-bonding, polarity, metabolic conjugation site
-Cl (Chloro)Moderate ↑Moderate ↑WithdrawingLipophilicity, steric bulk, stability

Historical Evolution of Carboxylic Acid-Functionalized Pyrazolo[1,5-a]pyrimidines

The development of carboxylic acid-functionalized pyrazolo[1,5-a]pyrimidines reflects broader trends in heterocyclic and medicinal chemistry, driven by the quest for novel bioactive scaffolds and improved synthetic methodologies. Early research focused primarily on synthesizing the core structure using readily available precursors like 5-aminopyrazoles and 1,3-dicarbonyl compounds (e.g., malonates, β-ketoesters, β-diketones) or their equivalents (e.g., enaminones, unsaturated carbonyls) under thermal or acidic conditions [5] [10]. These methods often yielded compounds substituted with esters or ketones at C6, which could be hydrolyzed to the corresponding carboxylic acids. However, early examples lacked the strategic incorporation of fluorinated groups like difluoromethyl at C7.

A significant advancement occurred with the recognition of the pyrazolo[1,5-a]pyrimidine core as a "privileged scaffold" – a structure capable of providing high-affinity ligands for diverse biological targets. Landmark drugs like the anxiolytic Zaleplon and the sedative Indiplon, while not carboxylic acid derivatives themselves, validated the therapeutic potential of the scaffold and spurred interest in functionalized variants [5] [8]. The introduction of carboxylic acid functionality marked a strategic shift towards enhancing target interaction potential and physicochemical tuning. The carboxylic acid group serves multiple purposes: acting as a zinc-binding group (ZBG) crucial for inhibiting metalloenzymes like carbonic anhydrases (CAs), providing a handle for forming salts to improve solubility, enabling conjugation (e.g., peptide coupling for prodrugs or targeted delivery), and participating in critical hydrogen bonding or ionic interactions within enzyme active sites [1] [3] [5].

The specific integration of the difluoromethyl group at C7 alongside the carboxylic acid at C6 represents a more recent refinement, driven by rational drug design principles. The seminal work highlighted in the search results [1] [3] demonstrates this evolution. Researchers systematically designed and synthesized a series of pyrazolo[1,5-a]pyrimidines bearing sulfonamide groups (known CA inhibitors) on one part of the molecule and explored various "tail" functionalities, including the pyrazolo[1,5-a]pyrimidine core substituted with carboxylic acids. Compound 7a from this study, while structurally distinct from 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, exemplifies the scaffold's application in CA inhibition, showing potent and selective inhibition (KI in nM range) against key isoforms like hCA II, IX, and XII [1] [3]. The presence of the carboxylic acid in such derivatives is crucial for binding and potency. Concurrently, the synthetic accessibility of the 7-(difluoromethyl)-6-carboxylic acid derivative, evidenced by its commercial availability from suppliers like Enamine and Fluorochem [4] [6] [9], underscores its established role as a versatile building block. Modern synthetic routes, potentially involving fluorinated building blocks like ethyl 4,4-difluoro-3-oxobutanoate or similar, or post-functionalization of pre-formed cores, allow efficient access to this specific molecular architecture [9] [10].

The historical trajectory thus reveals a progression: from fundamental core synthesis → recognition as a privileged scaffold → targeted introduction of ionizable/highly interactive groups (carboxylic acid) → strategic incorporation of pharmacokinetic enhancers (difluoromethyl group) → application in rational inhibitor design (e.g., against CAs, kinases). 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid embodies this advanced stage, combining a critical pharmacophoric element (COOH) with a pharmacokinetic modifier (-CF₂H) on a validated bioactive core.

Table 3: Key Milestones in Pyrazolo[1,5-a]pyrimidine Carboxylic Acid Development

Era/ApproachKey DevelopmentsSignificanceSource Insight
Early Synthesis (Pre-1980s)Cyclocondensation of 5-aminopyrazoles with β-dicarbonyls/enaminones. Yields esters/ketones at C6.Established core synthetic routes. Carboxylic acids accessible via hydrolysis. [5] [10]
Recognition as Privileged Scaffold (1980s-2000s)Drugs like Zaleplon, Indiplon reach market. Focus on non-acid derivatives (e.g., amides, ketones).Validated therapeutic potential of PP core for CNS targets. Spurred broader exploration. [5] [8] [10]
Carboxylic Acid Functionalization (1990s-Present)Targeted synthesis of C6-carboxylic acid derivatives. Use as zinc-binding groups (CA inhibitors), solubility modifiers, conjugation handles.Enhanced target interaction capability (H-bonding, ionic bonds). Improved physicochemical tuning. [1] [3] [5]
Rational Design with Fluorination (2000s-Present)Strategic incorporation of -CF₃/-CF₂H at C7 alongside C6-COOH. Use of fluorinated synthons. Commercial availability.Optimized balance of target potency (COOH), lipophilicity, metabolic stability (-CF₂H). Versatile building block. [1] [4] [6]

Properties

CAS Number

1160246-20-7

Product Name

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

IUPAC Name

7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Molecular Formula

C8H5F2N3O2

Molecular Weight

213.14 g/mol

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15)

InChI Key

DHJIMIJRRHBMOJ-UHFFFAOYSA-N

SMILES

C1=C2N=CC(=C(N2N=C1)C(F)F)C(=O)O

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)C(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.